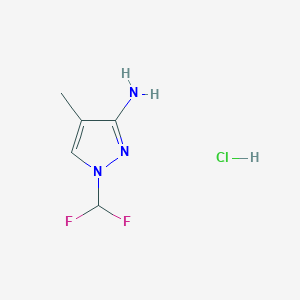

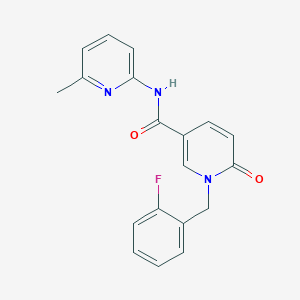

1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Fluoroalkylated Compounds : The synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines involves cyclization of certain ethoxymethylidene compounds with 3-amino-5-methylpyrazole and other reagents. These compounds exhibit ring-chain isomerism influenced by the solvent and fluoroalkyl substituent length, demonstrating the chemical versatility of fluoroalkylated structures for pharmaceutical and agrochemical applications (Goryaeva et al., 2009).

Bioisostere Properties : The difluoromethyl group is considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. Research on difluoromethyl anisoles and thioanisoles has highlighted their drug-like properties, hydrogen bonding, and lipophilicity, contributing to the rational design of drugs incorporating the difluoromethyl moiety (Zafrani et al., 2017).

Construction of Difluoromethylpyrazoles : Difluoromethylpyrazole scaffolds are key structures in many biologically active compounds, including pesticides. Various synthetic strategies for constructing 3,4-disubstituted 3-difluoromethylpyrazoles have been developed, utilizing fluorinated reagents and difluoroacetic acid derivatives, highlighting their importance in developing new agrochemicals (Zeng et al., 2020).

Applications in Medicinal Chemistry and Beyond

Development of Heterocyclic Compounds : Research into the CHF2 moiety's incorporation into pharmaceuticals and agrochemicals has underscored its utility as a hydrogen-bonding donor and a bioisostere. This research underlines the significant role of difluoromethyl groups in enhancing binding selectivity and improving liposolubility of active compounds, with practical applications in the design of new drugs and pesticides (Zhao et al., 2020).

Catalyst-Free Reactions : The catalyst-free domino reaction for synthesizing difluoroethyl containing compounds presents an efficient method for creating structures with potential biological activities. This highlights the evolving techniques in organic synthesis that leverage the unique properties of difluoromethyl groups for creating complex molecules (Zhao et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (sdhi) .

Mode of Action

Based on the information about similar compounds, it can be inferred that at14087 might interact with its targets, possibly enzymes like succinate dehydrogenase, leading to their inhibition . This interaction could result in changes in the metabolic processes of the organisms against which AT14087 is active.

Biochemical Pathways

If we consider the potential target of succinate dehydrogenase, at14087 could affect the tricarboxylic acid cycle (tca cycle or krebs cycle), where this enzyme plays a crucial role . Inhibition of succinate dehydrogenase could disrupt the TCA cycle, affecting energy production and other downstream metabolic processes.

Result of Action

If at14087 acts by inhibiting succinate dehydrogenase, it could potentially disrupt energy production at the cellular level, leading to the death of the organism against which it is active .

properties

IUPAC Name |

1-(difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3.ClH/c1-3-2-10(5(6)7)9-4(3)8;/h2,5H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENNFUDLIBBGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2513883.png)

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)